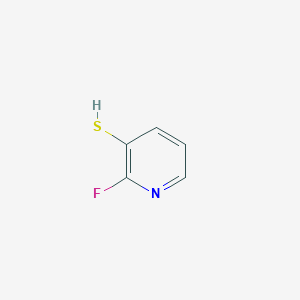

2-Fluoropyridine-3-thiol

Description

Contextualization within the Landscape of Fluorinated Pyridines

Fluorinated pyridines are a class of compounds that have seen a surge in interest, particularly in the pharmaceutical and agrochemical industries. uni-muenster.de The introduction of a fluorine atom into a pyridine (B92270) ring can dramatically alter the molecule's physicochemical properties. nih.gov This "fluorine effect" can lead to enhanced metabolic stability, increased lipophilicity, and improved bioavailability of drug candidates. acs.org The carbon-fluorine bond is exceptionally strong, which can prevent metabolic oxidation, a common pathway for drug degradation in the body.

The presence of fluorine can influence a molecule's conformation, pKa, and binding affinity to biological targets. acs.org For instance, 3-substituted-2,6-difluoropyridines are considered important in drug discovery due to their two distinct carbon-fluorine bonds that can undergo sequential reactions. researchgate.net The synthesis of fluorinated pyridines is an active area of research, with methods being developed for direct fluorination and for nucleophilic aromatic substitution (SNAr) reactions on fluoropyridine scaffolds. uni-muenster.deacs.org The reactivity of 2-fluoropyridines in SNAr reactions with various nucleophiles, including thiols, highlights the potential for creating diverse molecular libraries for drug discovery. acs.org

The Role of Pyridinethiols in Contemporary Chemical Research

Pyridinethiols, also known as mercaptopyridines, are versatile compounds in modern chemical research. The thiol group is a potent nucleophile and can participate in a variety of chemical reactions. ontosight.aiontosight.ai This reactivity makes pyridinethiols valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. ontosight.ai

One of the key applications of pyridinethiols is in coordination chemistry, where they act as ligands to form complexes with metal ions. ontosight.ai These metal complexes have found use in catalysis. Furthermore, the thiol group's ability to undergo thiol/disulfide exchange reactions is exploited in bioconjugation and materials science. ontosight.ai Pyridinethiols have also been investigated for their biological activities, including enzyme inhibition and antioxidant properties. ontosight.ai In materials science, pyridinethiol ligands have been used in conjunction with iron-anchored covalent organic frameworks to boost the photoreduction of CO2.

A significant area of application for pyridinethiols is in the field of radiolabeling. Thiol-containing molecules are excellent targets for site-selective modification of biomolecules due to the unique nucleophilicity and low natural abundance of cysteine residues. thno.orgnih.gov This has led to the development of various thiol-reactive prosthetic groups for labeling peptides and proteins with radioisotopes for diagnostic and therapeutic purposes. thno.orgnih.gov

Identification of Key Research Avenues for 2-Fluoropyridine-3-thiol

The dual functionality of this compound opens up several exciting research avenues. The strategic placement of the fluorine and thiol groups on the pyridine ring suggests its potential as a highly useful chemical building block. lifechemicals.comenamine.netnih.gov

A primary area of investigation is in the development of novel radiopharmaceuticals. nih.gov Building on the established use of both fluoropyridines and thiols in radiolabeling, this compound could serve as a precursor to new prosthetic groups for Positron Emission Tomography (PET) imaging. nih.govthno.org For example, research has shown the successful synthesis and application of a [18F]-labeled 2-fluoropyridine (B1216828) containing a thiol group for the labeling of biomolecules. nih.gov This demonstrates the feasibility and potential of using structures like this compound in this domain.

In medicinal chemistry, this compound can be utilized as a scaffold for the synthesis of new drug candidates. The fluorine atom can enhance pharmacokinetic properties, while the thiol group provides a handle for further functionalization or for direct interaction with biological targets. The synthesis of related structures, such as 2,3,6-trisubstituted pyridines from 3-substituted-2,6-difluoropyridines, has yielded potent protein kinase C theta inhibitors, suggesting that the 2-fluoro-3-substituted pyridine motif is a promising pharmacophore. researchgate.net

Furthermore, in materials science, the unique electronic properties imparted by the fluorine atom, combined with the metal-coordinating ability of the thiol group, make this compound an interesting candidate for the development of novel functional materials, such as polymers and nanoparticles with unique optical or electronic properties. ontosight.ai The synthesis of thioethers from halopyridines using thiol-free reagents is an area of active research, and the reactivity of 3-fluoropyridine (B146971) in such reactions suggests that this compound could be a valuable synthon. mdpi.com

Table 2: Key Research Directions for this compound

| Research Area | Potential Application | Rationale |

| Radiopharmaceutical Chemistry | Development of novel PET imaging agents. | Combines the established utility of [18F]fluoropyridines and thiol-based bioconjugation. nih.govacs.org |

| Medicinal Chemistry | Scaffold for the synthesis of new drug candidates. | The fluorine atom can improve drug-like properties, and the thiol group allows for versatile modifications. researchgate.net |

| Materials Science | Creation of functional polymers and nanoparticles. | The combination of a fluorinated aromatic system and a metal-coordinating thiol group can lead to materials with unique properties. ontosight.ai |

| Synthetic Methodology | Development of new synthetic routes. | Can serve as a versatile building block for accessing a range of substituted pyridines. mdpi.comacs.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluoropyridine-3-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FNS/c6-5-4(8)2-1-3-7-5/h1-3,8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUPWISFXXQYWQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)F)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Fluoropyridine 3 Thiol

Historical Overview of Thiol Synthesis Approaches

The synthesis of aromatic thiols, or thiophenols, has a rich history, with early methods often relying on harsh reaction conditions and multi-step procedures. One of the classical methods involves the reduction of arylsulfonyl chlorides, which are typically prepared from the corresponding sulfonic acids. nuph.edu.ua Another historical approach is the Newman-Kwart rearrangement, where an O-aryl dialkylthiocarbamate is thermally rearranged to the corresponding S-aryl isomer, which is then hydrolyzed to the thiophenol. nuph.edu.uagoogle.com

Traditional routes to aromatic thiols from aromatic halides often involved nucleophilic displacement of the halogen with an alkyl thiolate anion, followed by reductive cleavage of the resulting thioether, for instance, using sodium metal in liquid ammonia. google.com The use of thiourea (B124793) to displace a halogen, forming an isothiuronium (B1672626) salt that is subsequently hydrolyzed, has also been a common strategy. google.com While effective, these early methods often suffered from limitations such as the use of hazardous reagents, low yields for certain substrates, and lack of functional group tolerance, paving the way for the development of more modern and versatile synthetic protocols.

Direct Thiolation Strategies for Fluoropyridines

The direct introduction of a thiol group onto a fluoropyridine ring can be achieved through nucleophilic aromatic substitution (SNAr). The fluorine atom at the 2-position of the pyridine (B92270) ring activates it towards nucleophilic attack, making it a suitable leaving group. nih.govacs.org

Studies have shown that 2-fluoropyridines can react with various nucleophiles, including thiols, under relatively mild conditions to afford the corresponding substitution products. nih.govsmolecule.comgoogle.com A common approach involves the reaction of 2-fluoropyridine (B1216828) with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or a protected thiol equivalent, in a suitable solvent. The choice of the sulfur source and reaction conditions is crucial to prevent the formation of side products like disulfides.

A plausible direct thiolation route to 2-Fluoropyridine-3-thiol would involve the reaction of 2,3-difluoropyridine (B50371) with a controlled amount of a sulfur nucleophile. The higher reactivity of the fluorine atom at the 2-position would likely favor substitution at this position first, but careful optimization would be required to achieve selective monosubstitution at the 3-position. Alternatively, direct C-H thiolation methods, which are emerging for other heterocyclic systems, could potentially be adapted for the synthesis of this compound, although this remains a developing area of research.

Multi-Step Synthetic Pathways from Precursor Molecules

Multi-step syntheses offer greater control over regioselectivity and are often necessary to access specifically substituted pyridine thiols like this compound. A common strategy involves the use of a pre-functionalized pyridine ring.

One such pathway could start from 3-amino-2-fluoropyridine. The amino group can be converted to a diazonium salt, which can then be subjected to a Sandmeyer-type reaction with a sulfur-containing reagent to introduce the thiol group.

Another versatile approach utilizes 3-iodo-2-fluoropyridine as a precursor. The iodo group can be displaced by a thiol-containing nucleophile through a copper-catalyzed coupling reaction. For instance, reaction with thiobenzoic acid followed by hydrolysis of the resulting thioester provides the desired thiol. nuph.edu.ua This method has been shown to be effective for the synthesis of a variety of substituted pyridine-3-thiols with good yields and purity. nuph.edu.uaresearchgate.net

A hypothetical multi-step synthesis is outlined below:

| Step | Reactant | Reagent(s) | Product |

| 1 | 2,3-Dichloropyridine | KF, phase-transfer catalyst | 2,3-Difluoropyridine |

| 2 | 2,3-Difluoropyridine | NaSH (controlled stoichiometry) | This compound |

This table represents a hypothetical synthetic route and requires experimental validation.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. For nucleophilic aromatic substitution reactions, key parameters to consider include the choice of solvent, base, temperature, and reaction time. nih.govacs.org

In the case of direct thiolation of a dihalopyridine, the stoichiometry of the sulfur nucleophile is a crucial factor to control the extent of substitution and minimize the formation of dithiolated byproducts. The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), can enhance the reaction rate and yield in biphasic systems by facilitating the transfer of the anionic nucleophile into the organic phase. sciensage.infotandfonline.comacs.orgcrdeepjournal.orgfigshare.com

For copper-catalyzed cross-coupling reactions, the choice of the copper source, ligand, base, and solvent all play a significant role in the reaction efficiency. The reaction temperature and time must also be carefully controlled to ensure complete conversion while minimizing side reactions.

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on the development of environmentally benign synthetic methods. For the synthesis of this compound, several green chemistry principles can be applied.

The use of microwave-assisted synthesis can significantly reduce reaction times and improve yields. nih.govacs.org This technique has been successfully applied to the synthesis of various pyridine derivatives. nih.govacs.org The use of greener solvents, such as water or ionic liquids, can replace traditional volatile organic solvents, thereby reducing the environmental impact of the synthesis. bohrium.comnih.gov

Electrochemical methods are also emerging as a sustainable approach for the synthesis of organosulfur compounds, offering a way to avoid the use of harsh chemical oxidants or reductants. researchgate.netnih.gov Furthermore, the development of catalytic reactions, particularly those using earth-abundant and non-toxic metals, is a key aspect of green chemistry. Iron-catalyzed cyclization reactions, for instance, have been developed for the green synthesis of substituted pyridines. rsc.org

Scalability Considerations for Industrial and Academic Applications

The scalability of a synthetic route is a crucial factor for its practical application in both industrial and academic settings. For the synthesis of this compound, methods that are amenable to large-scale production are highly desirable.

Continuous flow chemistry offers several advantages over traditional batch processing for scaling up reactions. nih.govresearchgate.netthalesnano.comresearchgate.netrsc.org Flow reactors allow for better control over reaction parameters, improved heat and mass transfer, and enhanced safety, particularly for exothermic or hazardous reactions. The functionalization of pyridines has been successfully demonstrated using flow chemistry. nih.govthalesnano.comresearchgate.net

The choice of reagents and catalysts also impacts scalability. The use of inexpensive and readily available starting materials and catalysts is essential for cost-effective large-scale synthesis. core.ac.uk Processes that avoid the need for cryogenic temperatures or high pressures are also more practical for industrial applications. nih.gov

Purification and Isolation Techniques for High Purity Material

The purification and isolation of this compound are critical steps to obtain a high-purity product. Thiols are known to be susceptible to oxidation to disulfides, which necessitates careful handling and purification procedures.

Chromatographic techniques are widely used for the purification of organosulfur compounds. nih.govacs.orgtandfonline.com Column chromatography on silica (B1680970) gel is a common method for separating the desired thiol from byproducts and unreacted starting materials. For more challenging separations or for obtaining very high purity material, High-Performance Liquid Chromatography (HPLC) can be employed. nih.govacs.org

Recrystallization is another effective purification technique, particularly for solid compounds. iucr.orgiucr.org The choice of solvent for recrystallization is crucial and should be determined based on the solubility profile of the product and its impurities. In some cases, an acid-base extraction can be used to purify thiols by converting them to their water-soluble thiolate salts, washing with an organic solvent to remove non-acidic impurities, and then re-acidifying to precipitate the pure thiol. nuph.edu.ua

Reactivity and Mechanistic Investigations of 2 Fluoropyridine 3 Thiol

Nucleophilic Reactivity at the Thiol Group

The thiol (sulfhydryl) group is the most nucleophilic center of the molecule, readily participating in a variety of reactions. Its reactivity is influenced by the pKa of the S-H bond, which determines the concentration of the more nucleophilic thiolate anion in solution. nih.gov

The thiolate anion of 2-Fluoropyridine-3-thiol is a soft nucleophile, readily undergoing S-alkylation with various electrophiles such as alkyl halides. This reaction is a fundamental method for forming thioether linkages. For instance, maleimide-containing reagents are often used to achieve selective alkylation of thiol functions on biomolecules, a strategy applicable to this compound for creating specific bioconjugates. acs.orgnih.govthno.org

Acylation of the thiol group can be achieved using acylating agents like acid chlorides or anhydrides to form thioesters. For example, acetylation with acetic anhydride (B1165640) can serve as a method for protecting the thiol group. smolecule.com These reactions are typically performed in the presence of a non-nucleophilic base to facilitate the formation of the thiolate.

Table 1: Representative Alkylation and Acylation Reactions of Thiols

| Reaction Type | Electrophile Example | Product Type | Typical Conditions |

|---|---|---|---|

| Alkylation | Methyl Iodide | Methyl Thioether | Base (e.g., NaH, K₂CO₃), Aprotic Solvent (e.g., DMF, THF) |

| Alkylation | Benzyl Bromide | Benzyl Thioether | Base (e.g., NaH, K₂CO₃), Aprotic Solvent (e.g., DMF, THF) |

| Alkylation | N-Ethylmaleimide | Thioether Adduct | Buffer (pH 7-8), Room Temperature |

| Acylation | Acetyl Chloride | Thioacetate | Base (e.g., Pyridine (B92270), Et₃N), Aprotic Solvent |

Thiols are susceptible to oxidation, most commonly leading to the formation of symmetrical disulfides. This redox process can be initiated by a wide range of oxidizing agents, including molecular oxygen (often metal-catalyzed), hydrogen peroxide, or halogens. nih.govresearchgate.net The oxidation of this compound would yield bis(2-fluoro-3-pyridyl) disulfide. The mechanism often involves the formation of a sulfenic acid intermediate (RSOH) which then reacts with another thiol molecule to form the disulfide bond. researchgate.net

The reverse reaction, the reduction of a disulfide back to two thiol groups, is also a critical process in redox chemistry. Furthermore, the thiol can engage in thiol-disulfide exchange reactions, where a thiolate attacks a disulfide bond to form a new, mixed disulfide. nih.gov This reactivity is central to the function of many biological systems and can be exploited in synthetic chemistry. nih.govnih.gov

Table 2: Common Reagents for Thiol to Disulfide Oxidation

| Oxidizing Agent | Description |

|---|---|

| Oxygen (O₂) | Air oxidation, often slow but can be catalyzed by metal ions. |

| Hydrogen Peroxide (H₂O₂) | A common and relatively clean oxidant. organic-chemistry.org |

| Iodine (I₂) | A mild oxidant suitable for quantitative conversion of thiols. organic-chemistry.org |

| Dimethyl Sulfoxide (DMSO) | Acts as an oxidant, particularly when catalyzed by an acid or a transition metal. organic-chemistry.org |

Beyond simple alkylation, a variety of thioether derivatives can be synthesized. An expedient method for creating alkyl and aryl thioethers involves using xanthates as thiol-free reagents, which can react with 2-fluoropyridines to generate the corresponding sulfides in good yields. mdpi.com This transformation tolerates a broad range of functional groups. researchgate.netmdpi.com Palladium-catalyzed S-arylation is another powerful method for forming aryl thioethers, particularly relevant for labeling biomolecules under mild aqueous conditions. rsc.org

Thiocarbamates are another important class of derivatives. While direct literature on this compound is sparse, thiols are known to react with isocyanates (R-N=C=O) to form thiocarbamates (R-NH-C(=O)-SR'). This reaction provides a route to a diverse set of functionalized molecules. The synthesis of N-trifluoromethyl thiocarbamates has been achieved from related 3-aminopyridine (B143674) derivatives, highlighting the accessibility of this functional group within the pyridine scaffold. researchgate.net

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution, similar to nitrobenzene. uoanbar.edu.iq This deactivation is further intensified in this compound by the presence of the electron-withdrawing fluorine atom. In acidic media, required for many electrophilic substitution reactions, the pyridine nitrogen is protonated, creating a pyridinium (B92312) ion and further deactivating the ring. uoanbar.edu.iq

Consequently, electrophilic substitution on this compound is expected to be extremely sluggish and require harsh reaction conditions. If substitution were to occur, it would be directed to the C-5 position. This prediction is based on the analysis of the stability of the intermediate carbocations (Wheland intermediates) formed upon electrophilic attack at C-4, C-5, and C-6. Attack at C-3 is blocked. Attack at C-4 or C-6 would result in a resonance structure that places a positive charge on the carbon atom adjacent to the highly electronegative pyridinium nitrogen, which is highly unfavorable. Attack at C-5 avoids this destabilizing arrangement, making it the least disfavored position for electrophilic attack. uoanbar.edu.iq

Metal-Mediated Transformations Involving the Pyridine Nitrogen and Thiol Sulfur

The geometry of this compound, with its adjacent nitrogen and sulfur atoms, makes it an excellent candidate to act as a bidentate chelating ligand for various transition metals. The pyridine nitrogen and the deprotonated thiol sulfur can coordinate to a metal center to form a stable five-membered ring.

This chelation can significantly alter the molecule's reactivity and is a cornerstone of its application in coordination chemistry and catalysis. For example, the formation of palladacycles is a key step in many cross-coupling reactions. beilstein-journals.org The coordination can facilitate reactions at other parts of the molecule, such as the C-F bond or other positions on the pyridine ring. Furthermore, metal-mediated reactions can directly involve the thiol group. A notable example is the palladium-catalyzed S-arylation of thiols with aryl halides, a robust method for forming C-S bonds under mild conditions suitable for sensitive substrates. rsc.org

C-F Bond Activation and Functionalization Strategies

The carbon-fluorine bond in 2-fluoropyridines is the most reactive site for nucleophilic aromatic substitution (SNAr). nih.govacs.org The fluorine atom at the 2-position is activated by the electron-withdrawing effect of the ring nitrogen. The reaction of 2-fluoropyridine (B1216828) with a nucleophile is significantly faster than that of 2-chloropyridine, a consequence of fluorine's high electronegativity which accelerates the initial nucleophilic attack. nih.govacs.org

The SNAr mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the C-2 carbon, breaking the aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized onto the electronegative nitrogen atom. In the second step, the aromaticity is restored by the expulsion of the fluoride (B91410) ion, which is a good leaving group in this context.

Table 3: Nucleophilic Aromatic Substitution (SNAr) of 2-Fluoropyridines

| Nucleophile | Product Type | Significance | Reference |

|---|---|---|---|

| Alcohols/Phenols | 2-Alkoxy/Aryloxypyridines | Synthesis of ethers. | acs.org |

| Amines | 2-Aminopyridines | Formation of key pharmaceutical scaffolds. | acs.orgyoutube.com |

| Thiols | 2-Thioetherpyridines | C-S bond formation. | acs.org |

Beyond traditional SNAr, transition-metal-mediated C-F bond activation provides a powerful strategy for functionalization. nih.govresearchgate.net This can involve oxidative addition of the C-F bond to a low-valent metal center. Such strategies are crucial for the late-stage functionalization of complex molecules and for accessing novel fluorinated building blocks. researchgate.netrsc.org Both main-group elements and transition metals have been employed to catalyze the hydrodefluorination or functionalization of fluoropyridines. nih.govwhiterose.ac.uk

Photochemical and Electrochemical Reactivity

The photochemical and electrochemical behavior of this compound is dictated by the electronic properties of both the fluoropyridine ring and the thiol group.

Photochemical Reactivity:

The pyridine ring itself can undergo photochemical reactions. Irradiation of pyridines can lead to the formation of excited states that can participate in various transformations, including isomerizations and additions. The presence of a fluorine atom can alter the photophysical properties of the pyridine ring, such as its absorption and emission characteristics, and can also influence the pathways of photochemical reactions. For instance, photochemical reactions of fluorinated pyridines with organometallic complexes have been shown to proceed via C-F or C-H bond activation. nih.govacs.orgacs.org

The thiol group can also be photochemically active. UV irradiation of aromatic thiols can lead to the homolytic cleavage of the S-H bond, generating a thiyl radical, as discussed in the previous section. This process can initiate a cascade of radical reactions.

Furthermore, the combination of the pyridine ring and the thiol group can lead to unique photochemical reactivity. For example, N-hydroxypyridine-2-thione, a related compound, is known to photochemically decompose to generate a pyridylthiyl radical and a hydroxyl radical. koreascience.kr While the structure of this compound is different, the potential for photoinduced transformations involving the thiol group and the pyridine ring exists.

Electrochemical Reactivity:

The electrochemical behavior of this compound is of interest for applications in areas such as sensor development and materials science. Aromatic thiols are known to form self-assembled monolayers (SAMs) on metal surfaces like gold. acs.org The electrochemical properties of these SAMs, such as their stability and electron transfer characteristics, can be probed using techniques like cyclic voltammetry.

The thiol group can also be electrochemically oxidized. The oxidation potential of the thiol will be influenced by the electronic nature of the fluoropyridine ring. The electron-withdrawing character of the ring is expected to make the thiol more difficult to oxidize compared to simple alkyl thiols.

| Process | Technique | Key Observations/Parameters | Influence of Structural Features |

| Photochemical Excitation | UV-Vis Spectroscopy | Absorption maxima, excited state lifetime | Fluorine and pyridine ring influence electronic transitions. |

| Photoinduced Radical Formation | EPR Spectroscopy | Detection of 2-fluoropyridin-3-ylthiyl radical | Cleavage of the S-H bond. |

| Self-Assembled Monolayer Formation | Cyclic Voltammetry, STM | Reductive desorption potential, surface coverage | Thiol group adsorbs on metal surfaces; fluorine affects electronic properties. |

| Electrochemical Oxidation | Cyclic Voltammetry | Oxidation potential of the thiol group | Electron-withdrawing fluoropyridine ring increases the oxidation potential. |

Coordination Chemistry and Ligand Applications of 2 Fluoropyridine 3 Thiol

Complexation with Transition Metals

The interaction of 2-Fluoropyridine-3-thiol with transition metals is a critical yet underdeveloped area of its chemistry. The presence of both a soft thiol sulfur donor and a borderline nitrogen donor on the pyridine (B92270) ring suggests the potential for versatile coordination modes, including monodentate, bidentate, and bridging behaviors.

Synthesis and Characterization of Metal Complexes

There is a significant lack of published research detailing the synthesis and characterization of metal complexes specifically featuring this compound as a ligand. While the coordination chemistry of the closely related pyridine-2-thiol (B7724439) has been investigated with a range of transition metals including iron, cobalt, nickel, copper, rhodium, and palladium, similar systematic studies for its 2-fluoro-3-thiol analogue are absent from the literature. rsc.org Some studies have reported the synthesis of platinum complexes with 2-fluoropyridine (B1216828), but not the thiol derivative, highlighting that the coordination of fluorinated pyridines is feasible. researchgate.net

General methods for the synthesis of transition metal thiolate complexes are well-established, often involving reactions of metal salts with thiols or their corresponding thiolates. youtube.com It can be inferred that similar synthetic strategies could be applied to this compound, but specific experimental details, yields, and characterization data for the resulting complexes are not available in the current body of scientific literature.

Structural Analysis of Coordination Compounds

A direct consequence of the absence of synthesized complexes is the complete lack of structural analysis data. X-ray crystallography is a definitive method for elucidating the coordination geometry and bonding in metal complexes. While there are extensive databases of crystal structures for various coordination compounds, including those with pyridine and thiol ligands, no entries specifically for complexes of this compound could be located. mdpi.com The crystal structures of ruthenium and osmium complexes with pyridine-2-thiolate (B1254107) have been determined, revealing both monodentate (S-bonded) and bidentate (N,S-chelated) coordination modes. rsc.org Such data for this compound would be invaluable in understanding the electronic and steric effects of the fluorine substituent on its coordination behavior.

Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic properties of transition metal complexes are fundamentally linked to their coordination environment and the nature of the ligands. libretexts.orglumenlearning.com These properties are typically determined through techniques such as UV-Vis spectroscopy and magnetic susceptibility measurements. In the absence of synthesized and characterized complexes of this compound, there is no experimental data on their electronic spectra or magnetic behavior.

For comparison, studies on other pyridine-based ligands have shown how ligand modifications can tune the electronic and magnetic properties of the resulting complexes. For example, the magnetic properties of cobalt(II) complexes with a pyridine-based macrocyclic ligand have been investigated. rsc.org Similarly, the electronic and magnetic properties of terpyridine-based nitroxide complexes have been explored, demonstrating strong intramolecular magnetic coupling. researchgate.net Without analogous studies on this compound, any discussion of its impact on the electronic and magnetic properties of metal centers remains speculative.

Complexation with Main Group Elements

The interaction of this compound with main group elements is another area where specific research is wanting. While the coordination chemistry of main group elements is a well-established field, and the use of thiol and pyridine-containing ligands is known, dedicated studies involving this compound are not present in the literature. The Lewis basic sites on the ligand could potentially interact with Lewis acidic main group element centers, but no such complexes have been reported.

Applications in Homogeneous Catalysis

The application of transition metal complexes in homogeneous catalysis is a vast and important field of research. Pyridine-based ligands have been extensively used in a variety of catalytic reactions. researchgate.netmdpi.com Furthermore, metal-ligand cooperation involving pyridine-thiolate ligands has been shown to be effective in catalytic processes such as hydrogenation. nih.govresearchgate.net These studies, however, utilize other pyridine-thiol derivatives and not specifically this compound.

The electronic properties imparted by the fluorine substituent could potentially modulate the catalytic activity of a metal center coordinated to this compound. For instance, the electron-withdrawing nature of fluorine could influence the electron density at the metal, thereby affecting its reactivity in catalytic cycles. However, without any reported catalytic applications of its metal complexes, this remains a hypothetical advantage. Research on the hydrodefluorination of fluorinated pyridines using nickel catalysts exists, but this involves the transformation of the pyridine ring itself rather than the use of a fluorinated pyridine as a ligand in a catalytic complex. chemrxiv.org

Cross-Coupling Reactions

Cross-coupling reactions, fundamental transformations in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, heavily rely on the design of effective ligands to stabilize and activate metal catalysts, most notably palladium. rsc.orgacs.orgnih.gov The pyridine moiety is a common feature in ligands for such reactions, valued for its electronic properties and coordinating ability. nih.govjscimedcentral.com Similarly, thiol-containing ligands have been investigated, although their strong binding to late transition metals can sometimes lead to catalyst deactivation. nih.gov

Despite the presence of these promising functional groups, there is a notable absence of published research detailing the use of this compound as a ligand in palladium-catalyzed or other metal-catalyzed cross-coupling reactions. The scientific community has yet to report on the synthesis of its metal complexes and their subsequent evaluation in common cross-coupling methodologies such as Suzuki-Miyaura, Heck, or Buchwald-Hartwig reactions.

Hydrogenation and Dehydrogenation

Catalytic hydrogenation and dehydrogenation are pivotal processes in both industrial and laboratory settings, with applications ranging from the synthesis of fine chemicals to energy storage. Ruthenium complexes, in particular, have shown significant promise in these transformations, often featuring pincer-type or bidentate ligands containing nitrogen and other heteroatoms. nih.govrsc.orgrsc.orgscielo.org.mx The design of these ligands is crucial for the activation of hydrogen and the selective transformation of substrates.

While the pyridine and thiol motifs are individually known in ligands for hydrogenation catalysis, specific studies on this compound in this context are not available. There are no reports on the synthesis of ruthenium or other metal complexes of this compound and their application in the hydrogenation of ketones, alkenes, or other unsaturated compounds, nor in the reverse dehydrogenation reactions.

Oxidation and Reduction Processes

The thiol group is redox-active and can participate in various oxidation-reduction processes. The oxidation of thiols can lead to the formation of disulfides, sulfinic acids, or sulfonic acids. These transformations are significant in both biological systems and synthetic chemistry.

In the context of this compound, while the general chemistry of thiol oxidation is well-understood, specific studies on the controlled oxidation or reduction of this particular compound or its metal complexes are not documented in the literature. The influence of the 2-fluoro-pyridyl group on the redox properties of the thiol and its potential role in catalytic oxidation or reduction reactions remains an open area for investigation.

Applications in Heterogeneous Catalysis

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, offer significant advantages in terms of separation and reusability. The immobilization of ligands or metal complexes onto solid supports is a common strategy for creating such catalysts. nih.gov

There is currently no literature describing the application of this compound in heterogeneous catalysis. Research has not yet been undertaken to graft this compound or its complexes onto surfaces or into porous materials to create solid-supported catalysts for any of the aforementioned catalytic reactions.

Chiral Ligand Design Based on this compound Scaffolds

The development of chiral ligands for asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. nih.govrsc.orgmdpi.com The design of such ligands often involves the introduction of stereogenic centers or axial chirality into a rigid molecular framework.

The this compound scaffold, while offering sites for modification, has not yet been utilized as a basis for the design and synthesis of chiral ligands. There are no reports of the synthesis of chiral derivatives of this compound and their application in asymmetric catalysis to induce enantioselectivity in chemical transformations.

Computational and Theoretical Studies of 2 Fluoropyridine 3 Thiol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic landscape of 2-fluoropyridine-3-thiol. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine the distribution of electrons within the molecule, which in turn governs its chemical behavior.

Studies on related fluoropyridines reveal that the fluorine substituent significantly influences the electronic properties of the pyridine (B92270) ring. The high electronegativity of fluorine leads to a notable inductive effect, withdrawing electron density from the ring. In 2-fluoropyridine (B1216828), this effect is particularly pronounced at the C2 position. For this compound, the presence of the thiol group at the C3 position introduces a competing electronic effect. The sulfur atom can act as a π-donor, potentially donating electron density to the ring. The interplay between the electron-withdrawing fluorine and the potentially electron-donating thiol group creates a unique electronic environment.

Natural Bond Orbital (NBO) analysis on similar substituted pyridines has been used to quantify the charge distribution and delocalization effects. researchgate.net For this compound, NBO analysis would likely show a significant negative charge on the fluorine atom and delocalization of sulfur's lone pair electrons into the pyridine π-system, albeit modulated by the strong inductive pull of the adjacent fluorine.

Conformational Analysis and Tautomerism

The conformational landscape and potential tautomerism of this compound are critical aspects of its theoretical study. The molecule can exist in different spatial arrangements due to the rotation of the S-H bond. More importantly, it can exhibit thiol-thione tautomerism.

The two primary tautomers are the thiol form (this compound) and the thione form (2-fluoro-1H-pyridine-3-thione). Computational studies on analogous systems, such as 2-pyridinethione, have shown that the thione form is generally more stable. rsc.org However, the presence of the fluorine atom at the 2-position in this compound could influence this equilibrium. Theoretical calculations would be necessary to determine the relative energies of the thiol and thione tautomers and the energy barrier for their interconversion. These calculations often consider the effects of different solvents, as the tautomeric equilibrium can be significantly influenced by the surrounding medium. rsc.org

For the thiol tautomer, conformational analysis would focus on the orientation of the S-H bond relative to the pyridine ring. The two primary conformers would be the syn and anti forms, where the S-H bond is oriented towards or away from the nitrogen atom of the pyridine ring, respectively. The relative energies of these conformers would be determined by a balance of steric and electronic interactions.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational methods are powerful tools for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization.

NMR Spectroscopy: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a common application of DFT. aps.orgresearchgate.netnih.gov For this compound, calculations would predict the chemical shifts of the aromatic protons, the thiol proton, and the various carbon atoms. The ¹⁹F NMR chemical shift is particularly sensitive to the electronic environment, and its predicted value would provide a key signature for the molecule. nih.gov The calculated chemical shifts for related fluoropyridines can serve as a benchmark. nih.gov

IR Spectroscopy: The vibrational frequencies of this compound can be calculated to predict its infrared (IR) spectrum. researchgate.net Key vibrational modes would include the S-H stretching frequency in the thiol tautomer (typically around 2550-2600 cm⁻¹), the C=S stretching frequency in the thione tautomer (around 1100-1200 cm⁻¹), and various C-F, C-N, and C-C stretching and bending modes within the pyridine ring. Comparing the calculated spectra of the different tautomers with experimental data can help identify the dominant form in a given phase.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum of the molecule. The calculations would reveal the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, providing insight into the electronic excitations within the molecule.

Table of Predicted Spectroscopic Data (Hypothetical based on related compounds)

| Spectroscopic Technique | Predicted Feature | Estimated Value/Range | Notes |

|---|---|---|---|

| ¹H NMR | δ(SH) | 3.5 - 5.0 ppm | Dependent on solvent and concentration |

| ¹³C NMR | δ(C-S) | 120 - 140 ppm | Shift can vary between tautomers |

| ¹⁹F NMR | δ(C-F) | -120 to -150 ppm | Relative to CFCl₃ |

| IR | ν(S-H) | 2550 - 2600 cm⁻¹ | Present in thiol form |

| IR | ν(C=S) | 1100 - 1200 cm⁻¹ | Present in thione form |

| UV-Vis | λ_max | 280 - 350 nm | Dependent on tautomeric form and solvent |

Reaction Mechanism Elucidation through Computational Modeling

For instance, in nucleophilic substitution reactions where the thiol group acts as a nucleophile, computational studies can model the approach of the electrophile, the formation of the transition state, and the departure of the leaving group. The calculated activation energy provides a quantitative measure of the reaction rate. rsc.org

Similarly, for reactions where the pyridine ring itself is the site of reaction, such as electrophilic aromatic substitution, computational modeling can predict the regioselectivity by comparing the activation energies for attack at different positions on the ring. The electronic effects of both the fluorine and thiol substituents would play a crucial role in determining the preferred site of attack.

Ligand-Metal Interaction Modeling in Catalytic Cycles

The thiol group of this compound makes it a potential ligand for metal catalysts. Computational modeling can be used to study the interaction of this molecule with various metal centers. nih.gov DFT calculations can optimize the geometry of the resulting metal complexes and analyze the nature of the metal-ligand bond.

In the context of a catalytic cycle, computational studies can model the key steps involving the ligand, such as oxidative addition, reductive elimination, and migratory insertion. By calculating the energetics of these steps, researchers can understand how this compound as a ligand influences the efficiency and selectivity of a catalyst. researchgate.netdur.ac.uk The electronic properties of the ligand, including its electron-donating or -withdrawing character, are critical in modulating the reactivity of the metal center.

Frontier Molecular Orbital Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. rsc.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals provide key insights into the molecule's ability to act as a nucleophile or an electrophile.

For this compound, the HOMO is likely to be localized on the sulfur atom and the pyridine π-system, indicating that these are the primary sites for electrophilic attack. The LUMO, on the other hand, is expected to be distributed over the pyridine ring, particularly influenced by the electron-withdrawing fluorine atom, making the ring susceptible to nucleophilic attack.

Applications As a Building Block in Advanced Organic Synthesis

Synthesis of Novel Fluorinated Heterocyclic Systems

The presence of both a fluorine atom and a thiol group on the pyridine (B92270) ring makes 2-Fluoropyridine-3-thiol an ideal starting material for the synthesis of various fused fluorinated heterocyclic systems. The intramolecular cyclization of derivatives of this compound is a common strategy to construct thieno[2,3-b]pyridines, which are structural analogs of biologically important β-carbolines.

For instance, the reaction of 2-halopyridine-3-thiols with various electrophiles can lead to the formation of thienopyridine derivatives. While specific examples starting directly from this compound are not extensively documented, the analogous reactivity of 2-chloropyridine-3-thiol (B8226140) suggests similar transformations are feasible. smolecule.com One common approach involves the S-alkylation of the thiol followed by an intramolecular cyclization. A variety of reagents can be employed for the S-alkylation, leading to a diverse range of substituted thienopyridines.

A plausible synthetic route to 2-acylthienopyridines could involve the reaction of an ortho-propynol fluoropyridine with a thiol surrogate like potassium xanthate, followed by a copper-catalyzed cyclization and oxidation cascade. acs.org This methodology highlights the potential to construct complex heterocyclic systems from fluorinated pyridine precursors.

The following table illustrates the types of heterocyclic systems that can be accessed from precursors similar to this compound.

| Starting Material Precursor | Reagents | Product | Reference |

| 2-Chloropyridine | Thiourea (B124793), then hydrolysis | 2-Chloropyridine-3-thiol | smolecule.com |

| o-Propynol Fluoropyridine | Potassium Xanthate, Cu catalyst | 2-Acylthienopyridine | acs.org |

| 2-Halopyridine-3-thiol | α-Halo ketones | Substituted thieno[2,3-b]pyridines | researchgate.net |

Construction of Organosulfur Compounds with Defined Stereochemistry

The thiol group in this compound serves as a versatile handle for the introduction of sulfur into organic molecules. While the direct use of this compound in stereoselective synthesis is an area of ongoing research, the principles of asymmetric sulfur chemistry can be applied to its derivatives. For example, the Michael addition of the thiol to a chiral α,β-unsaturated system can lead to the formation of organosulfur compounds with new stereocenters.

Furthermore, the development of catalytic systems for the asymmetric synthesis of organosulfur compounds offers a promising avenue for the utilization of this compound. Rhodium-catalyzed reactions, for instance, have been shown to be effective in the synthesis of various organosulfur compounds from thiols and disulfides. nih.gov

Role in the Synthesis of Functionalized Pyridine Derivatives

The fluorine atom at the C2 position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), making it a key site for functionalization. The thiol group at the C3 position can influence the reactivity of the C2 position and can also be a site for further derivatization.

The reaction of 2-fluoropyridines with a wide range of nucleophiles, including amines, alcohols, and thiols, has been extensively studied. mdpi.comresearchgate.net These reactions typically proceed under mild conditions and provide a straightforward method for the synthesis of substituted pyridines. The thiol group in this compound can be protected during the SNAr reaction and then deprotected to allow for subsequent functionalization at the sulfur atom.

The following table provides examples of the functionalization of 2-fluoropyridines with various nucleophiles.

| 2-Fluoropyridine (B1216828) Derivative | Nucleophile | Product | Reference |

| 2-Fluoropyridine | Methylamine | 2-(Methylamino)pyridine | mdpi.com |

| 2-Fluoropyridine | Sodium methoxide | 2-Methoxypyridine | abertay.ac.uk |

| 2-Fluoropyridine | Thiophenol | 2-(Phenylthio)pyridine | mdpi.com |

Application in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single step. researchgate.net The bifunctional nature of this compound makes it an attractive candidate for the design of novel MCRs.

For instance, the thiol group can act as a nucleophile in a variety of MCRs, while the fluoropyridine moiety can undergo subsequent transformations. One potential application is in the synthesis of highly substituted thiazolo[3,2-a]pyridine derivatives through a five-component cascade reaction. abertay.ac.uk While this specific example does not use this compound directly, it demonstrates the feasibility of using related building blocks in complex MCRs.

The development of MCRs involving this compound could provide rapid access to libraries of structurally diverse and biologically relevant heterocyclic compounds.

Strategy for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening and drug discovery. openmedicinalchemistryjournal.com this compound is an excellent scaffold for DOS due to its two orthogonal reactive sites.

A DOS strategy could involve the initial diversification at the thiol position through reaction with a library of electrophiles. The resulting library of substituted pyridines could then undergo a second diversification step at the C2 position via SNAr with a range of nucleophiles. This approach would lead to a large and diverse library of compounds with variations at two positions around the pyridine core. chim.itresearchgate.net

The generation of functional polymers with multisubstituted small heterocycles through facile stereoselective multicomponent polymerizations is another area where the principles of DOS can be applied. acs.org

Precursors for Advanced Material Building Blocks

Fluorinated polymers and materials often exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy. mdpi.comresearchgate.net The incorporation of the this compound moiety into polymer backbones can lead to the development of new materials with tailored properties.

The thiol group can be utilized for polymerization through various mechanisms, such as thiol-ene "click" chemistry or by forming thioether linkages. The fluorine atom on the pyridine ring can also participate in polymerization reactions or can be used to tune the electronic properties of the resulting material. For example, perfluoropyridine has been used to prepare fluorinated network materials with high thermal stability. mdpi.com The principles of these syntheses could be adapted to incorporate this compound, leading to novel sulfur-containing fluorinated polymers.

Applications in Medicinal Chemistry As a Synthetic Scaffold

Utilization in the Design and Synthesis of Bioactive Molecules

The 2-fluoropyridine-3-thiol framework is instrumental in the design and synthesis of a range of bioactive molecules, particularly in the development of radiolabeled compounds for diagnostic imaging. The thiol group provides a selective point of attachment for various molecular entities, while the fluoropyridine moiety can be used to introduce a fluorine-18 (B77423) ([¹⁸F]) radioisotope for Positron Emission Tomography (PET). nih.govnih.gov

A notable application involves the creation of ¹⁸F-labeled thiol prosthetic groups for the radiolabeling of biomolecules. nih.gov For instance, a derivative, [¹⁸F]FPySH, which features a 2-fluoropyridine (B1216828) core linked to a thiol via a polyethylene (B3416737) glycol (PEG) linker, has been synthesized. This prosthetic group is then conjugated to biomolecules containing thiol-reactive functionalities like dehydroalanine (B155165) (Dha) or maleimide (B117702) residues through a Michael addition reaction. nih.gov This strategy allows for the site-selective labeling of peptides and other biologics under mild conditions, which is critical for preserving their biological activity. nih.govnih.gov The high chemoselectivity of thiol-reactive agents is a significant advantage compared to reagents that target more abundant functional groups like amines. nih.gov

Researchers have successfully used this approach to label model Dha-containing molecules and a maleimide-modified c(RGDfK) peptide, a sequence known to target αvβ3 integrin, which is often overexpressed in tumor angiogenesis. nih.govnih.gov The resulting radiofluorinated adducts are formed efficiently, demonstrating the practical utility of the fluoropyridine-thiol scaffold in creating targeted diagnostic agents. nih.gov

Table 1: Application of a Fluoropyridine-Thiol Prosthetic Group in Bioactive Molecule Synthesis

| Prosthetic Group | Target Molecule | Conjugation Reaction | Application | Reference |

|---|---|---|---|---|

| [¹⁸F]FPySH | Dha-containing molecules | Michael Addition | Radiolabeling | nih.gov |

Incorporation into Complex Molecular Architectures for Drug Discovery Programs

The reactivity of the 2-fluoropyridine unit is a key feature that enables its incorporation into larger, more complex molecular architectures essential for drug discovery programs. The carbon-fluorine bond at the C2 position is susceptible to nucleophilic aromatic substitution (SNAr) with a wide array of nucleophiles, including alcohols, phenols, amines, and thiols. acs.org This allows medicinal chemists to readily attach the this compound scaffold to other molecular fragments, building complexity in a controlled manner.

Furthermore, related scaffolds like 3-substituted-2,6-difluoropyridines serve as valuable intermediates for the synthesis of 2,3,6-trisubstituted pyridines. researchgate.net These trisubstituted pyridines are considered attractive scaffolds for drug candidates due to the diverse spatial arrangement of substituents they allow. researchgate.net By performing sequential SNAr reactions at the two distinct C-F bonds, chemists can construct elaborate molecules, including macrocyclic derivatives, which have been investigated as potent protein kinase C theta (PKCθ) inhibitors. researchgate.net

The ability to perform these substitutions while other functional groups are present in the molecule (late-stage functionalization) is a powerful strategy. acs.org This approach allows for the rapid generation of a library of analogs from a common intermediate, accelerating the exploration of the chemical space around a particular drug target. researchgate.net The this compound scaffold, with its two orthogonal reactive sites, is ideally suited for such diversification strategies in the quest for new therapeutic agents.

Role as a Privileged Scaffold for Structure-Activity Relationship Studies

A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets. The pyridine (B92270) ring is a well-established example of such a scaffold. nih.gov The this compound structure can be considered a decorated privileged scaffold, offering multiple points for modification to systematically probe structure-activity relationships (SAR). SAR studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule influence its biological activity and properties. researchgate.netnih.govnih.govirb.hr

The introduction of a fluorine atom into a scaffold is a common strategy in drug design. In a process known as "scaffold hopping," replacing a carbon-hydrogen bond with a carbon-fluorine bond can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug candidate. nih.gov For example, studies have shown that converting a pyridine to a 3-fluoropyridine (B146971) analog can enhance metabolic stability while maintaining or even improving potency by engaging in favorable hydrophobic interactions within the target's binding pocket. nih.gov

The this compound scaffold provides two primary vectors for chemical modification in SAR studies:

Substitution at the C2 position: The fluorine atom can be displaced by various nucleophiles (amines, alcohols, etc.) to explore interactions in one region of a binding pocket. acs.org

Modification of the thiol group: The thiol can be alkylated, acylated, or oxidized to form disulfides, allowing exploration of a different region of the binding pocket. mst.edu

This allows for the systematic generation of analogs to optimize potency, selectivity, and pharmacokinetic properties.

Table 2: Conceptual SAR Exploration Using the this compound Scaffold

| Scaffold Position | Modification Type | Rationale for SAR Study | Potential Outcome | Reference |

|---|---|---|---|---|

| C2-Fluorine | Nucleophilic Aromatic Substitution (SNAr) with various amines | Explore hydrogen bonding and steric effects | Improved binding affinity/selectivity | acs.orgnih.gov |

| C3-Thiol | Alkylation with different electrophiles | Probe hydrophobic/hydrophilic pockets | Enhanced potency or cell permeability | mst.edu |

| Pyridine Nitrogen | N-Oxidation or quaternization | Modify solubility and electronic properties | Improved pharmacokinetic profile | acs.org |

Synthetic Utility in Peptidomimetics and Oligonucleotide Analogs

The development of mimics of peptides and oligonucleotides is a major focus of medicinal chemistry, aiming to create therapeutics with improved stability and bioavailability over their natural counterparts. nih.govmdpi.com The this compound scaffold provides valuable synthetic routes for creating such analogs.

Peptidomimetics: Peptidomimetics are compounds designed to replicate the structure and function of peptides but with enhanced drug-like properties. mdpi.com As described previously, fluoropyridine-thiol conjugates can be used to label peptides site-selectively. nih.gov This same conjugation chemistry can be used to attach the fluoropyridine scaffold to a peptide backbone, thereby modifying its properties. The thiol group can be used to replace or mimic the side chain of cysteine, or it can be used to cyclize peptides, a strategy often employed to increase stability and receptor affinity by reducing conformational flexibility. frontiersin.org

Oligonucleotide Analogs: The modification of oligonucleotides is crucial for developing antisense therapies, which work by binding to and promoting the degradation of specific mRNA targets. nih.gov Modifications to the phosphate (B84403) backbone, such as replacing an oxygen atom with sulfur to create a phosphorothioate (B77711) linkage, are common to increase resistance to nuclease degradation. microsynth.com The introduction of a thiol group at the 5' or 3' end of an oligonucleotide provides a handle for conjugation. nih.govmicrosynth.com

The this compound scaffold can be utilized here. For example, 18F-labeled pyridine-based alkylating agents have been developed for conjugation to thiol-modified oligonucleotides. researchgate.net This demonstrates a pathway where the fluoropyridine moiety is attached to an oligonucleotide via its thiol group, creating a modified analog with potential applications in imaging or therapy. Moreover, the incorporation of fluorine atoms into the sugar moiety of nucleosides, such as in 2'-deoxy-2'-fluoro-arabinonucleic acid (2'F-ANA), is a known strategy to enhance the binding affinity of antisense oligonucleotides to their RNA targets. nih.gov The synthetic accessibility of fluoropyridine derivatives makes them attractive candidates for the development of novel nucleoside and oligonucleotide analogs. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Chloropyridine |

| [¹⁸F]FPySH |

| c(RGDfK) |

| 3-substituted-2,6-difluoropyridines |

| 2,3,6-trisubstituted pyridines |

Applications in Materials Science

Precursors for Functional Polymers and Copolymers

The presence of both a thiol (-SH) and a fluoro (-F) group on the pyridine (B92270) ring makes 2-Fluoropyridine-3-thiol a valuable precursor for a variety of functional polymers and copolymers. The thiol group is particularly useful for polymerization reactions, such as thiol-ene and thiol-yne "click" chemistry, which are known for their high efficiency and selectivity. mdpi.com These reactions allow for the straightforward incorporation of the fluoropyridyl moiety into polymer backbones or as pendant groups.

Thiol-containing polymers, often referred to as "thiomers," are a significant class of functional polymers known for properties like self-healing, redox responsiveness, and metal-ion complexation. researchgate.net The incorporation of this compound into polymer structures can impart these desirable characteristics. For instance, the thiol group can participate in radical-initiated thiol-ene polymerization with various alkene monomers, leading to the formation of cross-linked poly(thio-ether) networks. nih.gov This approach is suitable for creating functional polymer nanoparticles. nih.gov

The synthesis of diblock copolymers can also be facilitated by the use of thiol-containing polymer reagents. rsc.org A polymer chain terminated with a this compound unit could readily react with another polymer block containing a suitable functional group, offering a modular approach to advanced macromolecular architectures. rsc.org

Components in Optoelectronic and Photovoltaic Materials

Pyridine-based and fluorene-containing copolymers have been investigated for their optoelectronic properties. researchgate.net The incorporation of specific functional groups can tune the electronic characteristics of these materials for applications in devices like organic light-emitting diodes (OLEDs) and photovoltaics. While direct research on this compound in this context is limited, the properties of its constituent parts suggest potential.

The pyridine ring is an electron-deficient system, and its inclusion in conjugated polymers can influence the material's electron affinity and charge transport properties. The fluorine substituent, being highly electronegative, can further lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the resulting material. acs.org This tuning of frontier orbital energies is a critical aspect in the design of materials for optoelectronic devices. acs.org

The thiol group offers a versatile handle for anchoring these chromophoric units onto surfaces or integrating them into larger systems. For instance, thiol groups are known to bind strongly to gold surfaces, a property that can be exploited in the fabrication of molecular electronic devices. In the context of photovoltaics, particularly perovskite solar cells, molecules containing thiol groups have been explored for surface passivation and defect management. researchgate.net The interaction between the thiol and the perovskite surface can help to stabilize the material and improve device performance and longevity. researchgate.net

Role in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry relies on non-covalent interactions to construct well-defined, functional architectures from molecular components. acs.org The this compound molecule possesses several features that make it an interesting candidate for supramolecular self-assembly.

The pyridine nitrogen atom can act as a hydrogen bond acceptor, while the thiol group can serve as a hydrogen bond donor. This dual functionality allows for the formation of directed intermolecular hydrogen bonding networks, which are fundamental to many self-assembly processes.

Furthermore, the fluorinated pyridine ring can participate in halogen bonding, a non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site. acs.org The fluorine atom in this compound, while generally a weak halogen bond donor compared to heavier halogens, can still influence the packing and organization of molecules in the solid state.

The thiol group also provides a reactive site for "click-like" reactions that can drive self-assembly. For example, the reaction of thiols with other functional groups can lead to the formation of products that subsequently self-assemble into ordered structures, a strategy that has been used to develop chiroptical sensors. rsc.org The irreversible nature of such reactions can lead to robust, self-assembled systems. rsc.org

Applications in Sensors and Molecular Recognition Systems

The development of chemical sensors often relies on the specific interaction of an analyte with a receptor molecule, leading to a measurable signal. The functional groups present in this compound provide multiple avenues for its use in sensor applications.

The thiol group is a well-known nucleophile and can react with various electrophiles. mdpi.com This reactivity forms the basis for numerous fluorescent and colorimetric probes for the detection of different analytes. For instance, the Michael addition of a thiol to an α,β-unsaturated carbonyl system is a common strategy in sensor design. mdpi.com A sensor molecule incorporating the this compound moiety could be designed to undergo such a reaction upon encountering a target analyte, resulting in a change in its optical properties.

The pyridine nitrogen offers a site for metal coordination. This allows for the design of sensors for metal ions, where the binding event at the pyridine nitrogen perturbs the electronic properties of the molecule, leading to a detectable signal. The fluorine atom can modulate the basicity of the pyridine nitrogen, thereby influencing the selectivity and sensitivity of the sensor.

Moreover, the combination of the thiol and pyridine functionalities can be exploited for the recognition of specific molecules. For example, systems that can recognize and sense amino acids and other biologically relevant molecules have been developed based on the reactivity of thiols. rsc.org

Advanced Analytical Characterization Techniques for 2 Fluoropyridine 3 Thiol and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of 2-Fluoropyridine-3-thiol and its derivatives. Techniques such as Time-of-Flight (TOF) and Orbitrap mass spectrometry provide exceptional mass accuracy, typically below 5 ppm, allowing for the determination of molecular formulas from exact mass measurements. researchgate.netnih.gov

In the analysis of this compound, HRMS can precisely measure the mass of the molecular ion ([M]⁺˙) or a protonated molecule ([M+H]⁺). The experimentally determined mass is then compared to the theoretical mass calculated from the elemental formula (C₅H₄FNS). The presence of fluorine and sulfur atoms gives rise to a characteristic isotopic pattern that further aids in confirming the identity of the compound.

For derivatives, HRMS is crucial for verifying the successful incorporation of new functional groups. For instance, in the analysis of a complex fluorinated chelate, electrospray ionization (ESI) in combination with HRMS confirmed the molecular formula C₄₀H₆₉F₉N₅O₁₁, with a found mass of 966.48755, closely matching the calculated mass of 966.48499. rsc.org This level of precision is essential for distinguishing between compounds with very similar nominal masses.

Table 1: Representative High-Resolution Mass Spectrometry Data for Fluorinated Pyridine (B92270) Derivatives

| Compound/Derivative | Ionization Mode | Calculated m/z | Found m/z | Reference |

| Fluorinated Chelator (C₁₂H₁₉F₉NO₄) | ESI | 412.11704 [M+H]⁺ | 412.11245 | rsc.org |

| N-3-fluoropropylmaleimide (C₇H₉NO₂F) | APCI | 158.0617 [M+H]⁺ | 158.0612 | nih.gov |

| N-5-fluoropentylmaleimide (C₉H₁₃NO₂F) | APCI | 186.0930 [M+H]⁺ | 186.0927 | nih.gov |

| Thio-fluoropyridine conjugate (C₂₀H₃₅N₂O₇S) | APCI | 447.2165 [M+NH₄]⁺ | 447.2166 | nih.gov |

This table is illustrative and presents data for structurally related compounds to demonstrate the application of HRMS.

Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei. nih.govspectrabase.com For this compound and its derivatives, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments, often supplemented by two-dimensional (2D) techniques, is employed for complete structural assignment. uni-saarland.de

¹H NMR: The proton NMR spectrum reveals the number and connectivity of hydrogen atoms. For the pyridine ring of this compound, three distinct signals are expected in the aromatic region, with their chemical shifts and coupling patterns influenced by the fluorine and thiol substituents.

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton. The spectrum will show five signals for the pyridine ring carbons. The carbon atom bonded to the fluorine (C-2) will exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F), which is a key diagnostic feature.

¹⁹F NMR: As a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique for fluorinated compounds. man.ac.uk The ¹⁹F NMR spectrum of this compound would show a single resonance, the chemical shift of which is characteristic of a fluorine atom attached to a pyridine ring. Coupling to adjacent protons (³JF-H) will be observable. For instance, in the related compound bis(2-fluoro-3-pyridyl) diselenide, the ¹⁹F signal appears at -50.62 ppm. nih.gov

2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivities between protons (¹H-¹H), protons and directly attached carbons (¹H-¹³C), and protons and carbons over two or three bonds, respectively. These experiments are crucial for the unambiguous assignment of all proton and carbon signals, especially in more complex derivatives.

Table 2: Representative NMR Data for 2-Fluoropyridine (B1216828) Derivatives

| Nucleus | Compound | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) | Reference |

| ¹⁹F | Bis(2-fluoro-3-pyridyl) diselenide | -50.62 | - | nih.gov |

| ¹⁹F | N-3-fluoropropylmaleimide | -220.9 to -221.4 (m) | - | nih.gov |

| ¹H | Pyridine N-fluoropyridinium | 9.23 (H-2) | - | rsc.org |

| ¹³C | N-3-fluoropropylmaleimide | 170.9, 134.4, 81.8, 34.8, 29.6 | d, J = 166.1 Hz (C-F) | nih.gov |

This table provides examples of NMR data for related fluoropyridine structures to illustrate typical chemical shifts and coupling constants.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful method for identifying functional groups within a molecule. acs.org These two techniques are complementary and provide a detailed fingerprint of the molecule's vibrational modes. researchgate.net

For this compound, specific vibrational modes are of diagnostic importance:

S-H Stretch: The thiol group gives rise to a characteristic, though often weak, stretching vibration in the IR spectrum, typically in the range of 2550-2600 cm⁻¹.

C-F Stretch: The carbon-fluorine bond exhibits a strong absorption in the IR spectrum, generally found between 1150 cm⁻¹ and 1250 cm⁻¹. researchgate.net

Pyridine Ring Vibrations: The pyridine ring has several characteristic stretching and bending vibrations. The C=C and C=N stretching vibrations appear in the 1400-1650 cm⁻¹ region. Ring breathing modes are also observable, particularly in the Raman spectrum.

Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to aid in the assignment of vibrational modes. nih.gov Studies on 2-fluoropyridine and 3-fluoropyridine (B146971) have shown excellent agreement between observed and calculated spectra, allowing for confident vibrational assignments. researchgate.netnih.gov

Table 3: Key Vibrational Frequencies for 2-Fluoropyridine and Related Functional Groups

| Vibrational Mode | Compound/Functional Group | Typical Frequency Range (cm⁻¹) | Spectrum | Reference |

| C-F Stretch | 2-Fluoropyridine | ~1246 (IR), ~1248 (Raman) | IR, Raman | nih.gov |

| S-H Stretch | Aliphatic Thiols | 2550 - 2600 | IR | researchgate.net |

| C-S Stretch | Thiols | 600 - 770 | IR, Raman | researchgate.net |

| Ring Breathing | 2-Fluoropyridine | ~1018 (Raman) | Raman | nih.gov |

| C=N Stretch | Pyridine Ring | 1550 - 1650 | IR, Raman | researchgate.net |

This table combines data from studies on 2-fluoropyridine and general thiol compounds to represent the expected vibrational characteristics.

Single Crystal X-ray Diffraction for Solid-State Structural Elucidation of Derivatives

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. rsc.org While obtaining suitable crystals of this compound itself can be challenging, this technique is invaluable for elucidating the structures of its stable, crystalline derivatives.

The analysis provides a wealth of information, including bond lengths, bond angles, torsion angles, and intermolecular interactions such as hydrogen bonding and π-π stacking. This data is crucial for understanding the molecule's conformation and how it packs in a crystal lattice.

For example, the single-crystal X-ray diffraction analysis of bis(2-chloro-3-pyridyl) diselenide, a close structural analog of a disulfide derivative of this compound, revealed that the molecule crystallizes in the monoclinic P2₁/c space group. nih.gov Similarly, the structure of bis(2-methoxy-3-pyridyl) diselenide was determined to be in the monoclinic P2(1)/c system, with a C-Se-Se-C torsion angle of 87.05(7)°. ua.pt This type of detailed structural information is critical for structure-activity relationship studies and materials science applications.

Table 4: Representative Single Crystal X-ray Diffraction Data for Pyridine Derivatives

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

| Bis(2-chloro-3-pyridyl) diselenide | Monoclinic | P2₁/c | a = 11.390(2) Å, b = 27.851(5) Å, c = 11.849(2) Å, β = 112.984(3)° | nih.gov |

| Bis(2-methoxy-3-pyridyl) diselenide | Monoclinic | P2(1)/c | a = 9.8735(4) Å, b = 17.5135(7) Å, c = 8.1691(3) Å, β = 109.434(2)° | ua.pt |

This table presents crystallographic data for closely related derivatives to illustrate the type of structural information obtained from single-crystal X-ray diffraction.

Chromatographic Methods (e.g., GC-MS, LC-MS) for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, thereby allowing for accurate purity assessment. When coupled with mass spectrometry, these methods provide a powerful tool for both separation and identification.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of volatile and thermally stable compounds. This compound and many of its derivatives can be analyzed by this method, where the gas chromatograph separates the components of a mixture, which are then detected and identified by the mass spectrometer. This is a standard method for quality control and impurity profiling. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a more versatile technique, capable of analyzing a wider range of compounds, including those that are non-volatile or thermally labile. researchgate.net Reversed-phase high-performance liquid chromatography (HPLC) is commonly used, where compounds are separated based on their hydrophobicity. For thiol-containing molecules, derivatization is sometimes employed to improve chromatographic separation and detection sensitivity. diva-portal.orgmdpi.comfrontiersin.org For example, the purity of a [¹⁸F]-labeled fluoropyridine thiol was assessed by analytical HPLC, confirming a radiochemical purity greater than 98%. nih.gov High-resolution LC-MS (LC-HRMS) combines the separation power of LC with the precise mass measurement of HRMS, making it an excellent technique for analyzing complex reaction mixtures and identifying unknown derivatives. rsc.org

Future Directions and Emerging Research Areas for 2 Fluoropyridine 3 Thiol

Development of Sustainable and Eco-Friendly Synthetic Routes